molecular formula C8H9NO2S B2504308 Methyl 2-pyridin-2-ylsulfanylacetate CAS No. 114086-04-3

Methyl 2-pyridin-2-ylsulfanylacetate

Cat. No.: B2504308
CAS No.: 114086-04-3
M. Wt: 183.23
InChI Key: WQJTXIQQCPXCID-UHFFFAOYSA-N
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Description

Methyl 2-pyridin-2-ylsulfanylacetate is an organic compound with the molecular formula C8H9NO2S It is a derivative of pyridine, characterized by the presence of a sulfanylacetate group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-pyridin-2-ylsulfanylacetate can be synthesized through a multi-step process. One common method involves the reaction of pyridin-2-ylsulfanylacetic acid with methanol in the presence of sodium hydroxide. The reaction is typically carried out at room temperature for about 45 minutes, followed by acidification to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-pyridin-2-ylsulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various esters or amides .

Scientific Research Applications

Methyl 2-pyridin-2-ylsulfanylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-pyridin-2-ylsulfanylacetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a sulfanyl and an ester group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-pyridin-2-ylsulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)6-12-7-4-2-3-5-9-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJTXIQQCPXCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-mercaptopyridine (484 mg, 4.35 mmol), methyl bromoacetate (0.45 ml, 4.8 mmol), and Et3N (0.79 ml, 5.7 mmol) in CH3CN (22 ml) was stirred at room temperature for 20 h to give (pyridin-2-ylsulfanyl)-acetic acid methyl ester as a colorless oil (752 mg, 94%) after aqueous work-up and purification.
Quantity
484 mg
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Name
Quantity
0.79 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One

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